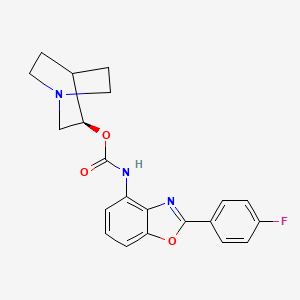

Glucosylceramide synthase-IN-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H20FN3O3 |

|---|---|

Peso molecular |

381.4 g/mol |

Nombre IUPAC |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(4-fluorophenyl)-1,3-benzoxazol-4-yl]carbamate |

InChI |

InChI=1S/C21H20FN3O3/c22-15-6-4-14(5-7-15)20-24-19-16(2-1-3-17(19)27-20)23-21(26)28-18-12-25-10-8-13(18)9-11-25/h1-7,13,18H,8-12H2,(H,23,26)/t18-/m0/s1 |

Clave InChI |

MLVNGCMNEYHLOF-SFHVURJKSA-N |

SMILES isomérico |

C1CN2CCC1[C@H](C2)OC(=O)NC3=C4C(=CC=C3)OC(=N4)C5=CC=C(C=C5)F |

SMILES canónico |

C1CN2CCC1C(C2)OC(=O)NC3=C4C(=CC=C3)OC(=N4)C5=CC=C(C=C5)F |

Origen del producto |

United States |

Foundational & Exploratory

Glucosylceramide Synthase-IN-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most GSLs. The activity of GCS is critical in regulating the balance between pro-apoptotic ceramide and its downstream metabolic products, which are implicated in a variety of cellular processes including proliferation, differentiation, and signal transduction. Aberrant GCS activity has been linked to various pathologies, including cancer and lysosomal storage disorders such as Gaucher's disease. Glucosylceramide synthase-IN-3 (also known as BZ1 or GCSi benzoxazole (B165842) 1) is a potent, brain-penetrant, and orally active inhibitor of GCS, making it a valuable tool for studying the roles of GCS and a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory properties, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.

Core Mechanism of Action

This compound functions as a direct inhibitor of Glucosylceramide synthase. By binding to the enzyme, it blocks the catalytic transfer of a glucose moiety to ceramide. This inhibition leads to a decrease in the production of glucosylceramide and downstream glycosphingolipids. Consequently, this blockade results in the accumulation of the substrate, ceramide, a bioactive lipid known to induce apoptosis. The pro-apoptotic effects of ceramide are mediated, in part, through the regulation of the Bcl-2 family of proteins, tipping the balance towards pro-death signals.

Quantitative Data

The inhibitory potency of this compound has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data available for this inhibitor.

| Parameter | Species | System | Value | Reference |

| IC₅₀ | Human | Glucosylceramide synthase (GCS) | 16 nM | [1] |

| Cellular IC₅₀ | Human | Fibroblasts | 94 nM | [2] |

| Cellular IC₅₀ | Mouse | Fibroblasts | 160 nM | [2] |

| IC₅₀ | Primary Neurons | Not Specified | 20 nM | [2] |

Table 1: In Vitro Inhibitory Activity of this compound

| Route of Administration | Species | Dose | Effect | Time Point | Reference |

| Oral Gavage | Mouse (C57BL6, male, 8 weeks old) | 6, 20, or 100 mg/kg (single dose) | Dose-dependent reduction of plasma GlcCer C16:0 (up to ~75%) | 8 hours | [1] |

| Oral Gavage | Mouse (C57BL6, male, 8 weeks old) | 100 mg/kg (single dose) | Significant reduction of brain GlcCer (to ~48% of vehicle) | 8 hours | [1] |

| Oral Gavage | Mouse | 6, 20, or 100 mg/kg/day (4 days) | Larger reductions in GlcCer | Not Specified | [1] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways

The primary signaling consequence of this compound action is the accumulation of intracellular ceramide. Ceramide acts as a second messenger that can initiate a cascade of events leading to programmed cell death (apoptosis). A key pathway influenced by ceramide is the Bcl-2 family-regulated intrinsic apoptotic pathway.

// Nodes GCS_IN_3 [label="Glucosylceramide\nsynthase-IN-3", fillcolor="#FBBC05"]; GCS [label="Glucosylceramide\nSynthase (GCS)", fillcolor="#F1F3F4"]; Ceramide [label="Ceramide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlcCer [label="Glucosylceramide\n(GlcCer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4"]; CytochromeC [label="Cytochrome c", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GCS_IN_3 -> GCS [label="Inhibits", arrowhead=tee, color="#EA4335"]; Ceramide -> GCS [label="Substrate"]; GCS -> GlcCer [label="Produces"]; Ceramide -> Bax [label="Activates"]; Ceramide -> Bcl2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; Bcl2 -> Bax [label="Inhibits", arrowhead=tee, color="#EA4335"]; Bax -> Mitochondrion [label="Promotes\npermeabilization"]; Mitochondrion -> CytochromeC [label="Releases"]; CytochromeC -> Apoptosis [label="Initiates"];

// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,5", dpi=72]; } .dot

Caption: this compound inhibits GCS, leading to ceramide accumulation, which promotes apoptosis via the Bcl-2/Bax pathway.

Experimental Protocols

In Vitro Glucosylceramide Synthase Activity Assay (Fluorescent Method)

This protocol is adapted from established methods for measuring GCS activity and can be used to determine the IC₅₀ of this compound.

Materials:

-

Cell lysates or purified GCS enzyme

-

This compound (or other test inhibitor)

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (Excitation: 470 nm, Emission: 530 nm)

-

Normal-phase silica (B1680970) column

Procedure:

-

Enzyme Preparation: Prepare cell lysates or purified GCS enzyme in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final assay concentrations.

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Cell lysate or purified GCS (e.g., 20-50 µg of protein)

-

This compound at various concentrations (or vehicle control)

-

UDP-glucose (final concentration ~10 µM)

-

NBD-C6-ceramide (final concentration ~5 µM)

-

Bring the final volume to 100 µL with assay buffer.

-

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding 375 µL of chloroform:methanol (1:2, v/v). Vortex thoroughly. Add 125 µL of chloroform and 125 µL of water, and vortex again to induce phase separation. Centrifuge at high speed for 5 minutes.

-

Sample Preparation for HPLC: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen. Reconstitute the dried lipids in a small volume of chloroform:methanol (1:1, v/v).

-

HPLC Analysis: Inject the reconstituted lipid sample onto the HPLC system. Elute the fluorescently labeled lipids using a suitable solvent gradient. NBD-C6-glucosylceramide will elute at a different retention time than the unreacted NBD-C6-ceramide.

-

Data Analysis: Quantify the peak area of the NBD-C6-glucosylceramide product. Calculate the percentage of GCS inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Enzyme [label="Prepare GCS Enzyme/\nCell Lysate"]; Prepare_Inhibitor [label="Prepare Serial Dilutions\nof GCS-IN-3"]; Setup_Reaction [label="Set up Reaction Mixture:\nEnzyme + Inhibitor + Substrates"]; Incubate [label="Incubate at 37°C"]; Terminate_Extract [label="Terminate Reaction &\nExtract Lipids"]; Dry_Reconstitute [label="Dry & Reconstitute\nLipid Extract"]; HPLC [label="HPLC Analysis\n(Fluorescence Detection)"]; Analyze [label="Quantify Product &\nCalculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Enzyme; Start -> Prepare_Inhibitor; Prepare_Enzyme -> Setup_Reaction; Prepare_Inhibitor -> Setup_Reaction; Setup_Reaction -> Incubate; Incubate -> Terminate_Extract; Terminate_Extract -> Dry_Reconstitute; Dry_Reconstitute -> HPLC; HPLC -> Analyze; Analyze -> End;

// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,5", dpi=72]; } .dot

Caption: Workflow for the in vitro Glucosylceramide synthase activity assay.

Conclusion

This compound is a highly potent inhibitor of Glucosylceramide synthase with demonstrated in vitro and in vivo activity. Its mechanism of action centers on the direct inhibition of GCS, leading to the accumulation of the pro-apoptotic lipid ceramide and the subsequent activation of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting GCS with this and similar small molecules. The provided diagrams illustrate the core signaling pathway and a typical experimental workflow, facilitating a deeper understanding of the compound's biological effects and its evaluation in a laboratory setting. Further research into the specific downstream signaling cascades modulated by this compound will be crucial for its development as a potential therapeutic agent.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Glucosylceramide Synthase-IN-3 (BZ1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. Its inhibition presents a promising therapeutic strategy for lysosomal storage disorders, such as Gaucher disease, and is being explored for other conditions, including certain cancers and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Glucosylceramide synthase-IN-3 (also known as BZ1), a potent and brain-penetrant GCS inhibitor. This document details the quantitative biochemical and cellular data, outlines key experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Glucosylceramide Synthase and its Inhibition

Glucosylceramide synthase (GCS; EC 2.4.1.80) is an integral membrane protein located in the cis- and medial-Golgi apparatus. It catalyzes the first committed step in the synthesis of most glycosphingolipids (GSLs) by transferring a glucose molecule from UDP-glucose to ceramide. The resulting glucosylceramide is the precursor for hundreds of different GSLs that play crucial roles in cell membrane structure, cell-cell recognition, and signal transduction.

Dysregulation of GCS activity and the subsequent accumulation of its substrate, ceramide, or downstream GSLs are implicated in various pathologies. In Gaucher disease, a deficiency in the lysosomal enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. By inhibiting GCS, the production of glucosylceramide is reduced, a strategy known as substrate reduction therapy.

This compound (BZ1) is a novel, highly potent, and orally active inhibitor of GCS that has demonstrated the ability to cross the blood-brain barrier, making it a valuable tool for investigating the role of GCS in both peripheral and central nervous system disorders.

Discovery of this compound (BZ1)

The discovery of this compound (BZ1) was the result of a targeted drug discovery campaign aimed at identifying novel, potent, and brain-penetrant GCS inhibitors. The process likely involved a high-throughput screening (HTS) campaign of a diverse chemical library against purified human GCS or a cell-based assay measuring glucosylceramide levels.

High-Throughput Screening (HTS) Cascade

A typical HTS workflow for identifying GCS inhibitors is outlined below. The initial screen identifies "hits," which are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and mechanism of action, and evaluate their drug-like properties.

Chemical Synthesis of this compound (BZ1)

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: the formation of the benzoxazole (B165842) core and the subsequent carbamate (B1207046) linkage.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-(4-fluorophenyl)benzo[d]oxazol-4-amine

-

Acylation: To a solution of 2-amino-3-nitrophenol in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) at 0 °C, slowly add 4-fluorobenzoyl chloride. Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC). After an aqueous workup, the crude N-(2-hydroxy-6-nitrophenyl)-4-fluorobenzamide is obtained and can be purified by recrystallization or column chromatography.

-

Reductive Cyclization: The intermediate from the previous step is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) and subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or with a chemical reducing agent (e.g., iron powder in acetic acid). The reduction of the nitro group is followed by spontaneous cyclization to form the benzoxazole ring. After filtration and removal of the solvent, the desired 2-(4-fluorophenyl)benzo[d]oxazol-4-amine can be purified by column chromatography.

Step 2: Synthesis of this compound (BZ1)

-

Formation of (R)-quinuclidin-3-yl chloroformate: (R)-quinuclidin-3-ol is reacted with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., tetrahydrofuran) at low temperature to form the corresponding chloroformate. This intermediate is typically used in the next step without extensive purification.

-

Carbamate Coupling: The 2-(4-fluorophenyl)benzo[d]oxazol-4-amine is dissolved in an aprotic solvent (e.g., dichloromethane) with a base (e.g., pyridine (B92270) or triethylamine). The freshly prepared (R)-quinuclidin-3-yl chloroformate solution is then added dropwise at 0 °C. The reaction is stirred until completion, as monitored by TLC. The final product, this compound (BZ1), is then isolated after an aqueous workup and purified by column chromatography or recrystallization.

Quantitative Data and Biological Activity

This compound (BZ1) is a highly potent inhibitor of GCS with excellent cellular activity and favorable pharmacokinetic properties.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 16 nM | Human | Enzymatic Assay | [1][2] |

| Cellular IC50 | 94 nM | Human | Fibroblast Assay | [2] |

| Cellular IC50 | 160 nM | Mouse | Fibroblast Assay | [2] |

| Neuronal IC50 | 20 nM | - | Primary Neurons | [2] |

| Permeability (pApp) | 26.54 | - | - | [1] |

| P-gp Substrate | No | - | - | [1] |

In Vivo Activity: Oral administration of this compound (BZ1) to C57BL6 mice resulted in a dose-dependent reduction of plasma and brain glucosylceramide (GlcCer) levels. A single oral gavage of 6, 20, or 100 mg/kg led to a significant decrease in plasma GlcCer C16:0 (up to ~75% reduction) and brain GlcCer (to ~48% of vehicle-treated controls) after 8 hours.[2] More pronounced reductions were observed with daily dosing over four days.[2]

Experimental Protocols for Biological Evaluation

Glucosylceramide Synthase (GCS) Enzymatic Assay (UDP-Glo™ Assay)

This protocol is adapted from commercially available luminescent assays that measure the amount of UDP produced during the GCS-catalyzed reaction.

Materials:

-

Purified recombinant human GCS

-

Ceramide substrate (e.g., C6-ceramide)

-

UDP-glucose

-

This compound (BZ1) or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 10 mM MgCl2)

-

UDP-Glo™ Detection Reagent (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the GCS enzyme, ceramide substrate, and the test compound dilutions.

-

Initiate the reaction by adding UDP-glucose.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and add an equal volume of UDP-Glo™ Detection Reagent to each well.

-

Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Glucosylceramide Synthase Activity Assay

This assay measures the ability of an inhibitor to block GCS activity in intact cells.

Materials:

-

Human fibroblasts or other suitable cell line

-

Cell culture medium

-

Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)

-

This compound (BZ1) or other test compounds

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

High-performance thin-layer chromatography (HPTLC) or HPLC system with a fluorescence detector

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Add NBD-C6-ceramide to the culture medium and incubate for an additional period (e.g., 2 hours) to allow for its uptake and conversion to NBD-glucosylceramide.

-

Wash the cells with PBS and perform a lipid extraction.

-

Separate the lipid extracts using HPTLC or HPLC.

-

Quantify the fluorescent NBD-glucosylceramide and NBD-ceramide bands or peaks.

-

Calculate the percent inhibition of glucosylceramide synthesis for each inhibitor concentration and determine the cellular IC50 value.

Signaling Pathways and Mechanism of Action

Glucosylceramide synthase is at a critical branch point in sphingolipid metabolism. Its inhibition directly impacts the levels of ceramide and all downstream glycosphingolipids.

By inhibiting GCS, this compound (BZ1) prevents the conversion of ceramide to glucosylceramide. This leads to a reduction in the cellular pool of glucosylceramide and all downstream complex glycosphingolipids. This "substrate reduction" is the primary mechanism of action for its therapeutic effect in diseases characterized by glycosphingolipid accumulation.

Conclusion

This compound (BZ1) is a potent, orally available, and brain-penetrant inhibitor of GCS. Its discovery and characterization provide a valuable pharmacological tool for the scientific community to further investigate the roles of GCS and glycosphingolipid metabolism in health and disease. The detailed information on its synthesis, quantitative activity, and methodologies for its evaluation presented in this guide are intended to facilitate its use in preclinical research and drug development efforts targeting GCS.

References

The Role of Glucosylceramide Synthase-IN-3 in Gaucher Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease (GD) is a lysosomal storage disorder characterized by the accumulation of glucosylceramide (GlcCer) and its cytotoxic metabolite, glucosylsphingosine (B128621) (GlcSph), due to a deficiency in the enzyme glucocerebrosidase. Substrate reduction therapy (SRT), which aims to decrease the production of these accumulating lipids, represents a promising therapeutic strategy, particularly for neuronopathic forms of the disease where the central nervous system (CNS) is affected. This technical guide focuses on Glucosylceramide synthase-IN-3, a potent, brain-penetrant inhibitor of Glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of GlcCer. While detailed in vivo data for this compound in Gaucher disease models is emerging, this document will provide a comprehensive overview of its known properties and leverage data from analogous brain-penetrant GCS inhibitors to illustrate the therapeutic potential and evaluation methodologies for this class of compounds in preclinical Gaucher disease models.

Introduction to Gaucher Disease and Substrate Reduction Therapy

Gaucher disease is an inherited metabolic disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme glucocerebrosidase.[1] This enzymatic defect results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, which become engorged and are referred to as Gaucher cells.[1] These cells infiltrate various organs, including the spleen, liver, bone marrow, and in some forms of the disease, the central nervous system.[1]

The clinical presentation of Gaucher disease is heterogeneous and is broadly classified into three types. Type 1 is the most common and is non-neuronopathic, while types 2 and 3 are characterized by neurological involvement.[2] Enzyme replacement therapy (ERT) is the standard of care for the systemic manifestations of Gaucher disease but is ineffective for the neurological symptoms as the recombinant enzyme cannot cross the blood-brain barrier.[3]

Substrate reduction therapy (SRT) offers an alternative therapeutic approach by inhibiting Glucosylceramide synthase (GCS), the enzyme that catalyzes the formation of GlcCer from ceramide and UDP-glucose.[4] By reducing the rate of GlcCer synthesis, SRT aims to balance the impaired catabolism, thereby preventing the accumulation of GlcCer and the downstream metabolite, GlcSph. For neuronopathic Gaucher disease, brain-penetrant GCS inhibitors are of particular interest.

This compound (BZ1): A Potent, Brain-Penetrant GCS Inhibitor

This compound, also known as GCS inhibitor BZ1 or by its chemical identifier HY-144270, is a potent, orally active, and brain-penetrant inhibitor of Glucosylceramide synthase.[5][6] It exhibits a high affinity for human GCS with an IC50 of 16 nM.[5][7] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neuronopathic Gaucher disease.

Preliminary studies have shown that this compound (BZ1) can rescue lysosomal deficits in cellular models with GBA1 mutations and attenuate alpha-synuclein-induced neurodegeneration, a pathological feature also relevant to Parkinson's disease, which has a genetic link to Gaucher disease. In vivo studies in mice have confirmed its pharmacological activity, demonstrating a reduction of glycosphingolipids in the brain.

While comprehensive in vivo efficacy data for this compound in Gaucher disease animal models is not yet widely published, the following sections will present quantitative data and experimental protocols from other well-characterized brain-penetrant GCS inhibitors to provide a framework for the expected therapeutic effects and evaluation of this class of compounds.

Quantitative Data from Preclinical Gaucher Disease Models with Brain-Penetrant GCS Inhibitors

The following tables summarize the quantitative efficacy of several brain-penetrant GCS inhibitors in various mouse models of Gaucher disease. This data provides a benchmark for the potential effects of this compound.

Table 1: Reduction of Glycosphingolipid Substrates in Gaucher Disease Mouse Models

| GCS Inhibitor | Mouse Model | Tissue | Analyte | % Reduction (vs. Untreated) | Reference |

| Genz-682452 | CBE-induced | Liver | Glycolipids | >70% | [3] |

| Brain | Glycolipids | >20% | [3] | ||

| 4L;C* | Brain | Substrate | >40% | [3] | |

| GZ667161 | Gba D409V/D409V | Cerebral Cortex | GlcCer | Significant Reduction | [8] |

| Cerebral Cortex | GlcSph | Significant Reduction | [8] | ||

| AL00804 | CBE-induced | Brain | GL1 & lyso-GL1 | Dose-dependent reduction | [9] |

CBE-induced: Conduritol-β-epoxide-induced model, a chemical model of Gaucher disease. 4L;C*: A genetic mouse model of neuronopathic Gaucher disease.

Table 2: Effects of GCS Inhibitors on Pathological and Clinical Manifestations in Gaucher Disease Mouse Models

| GCS Inhibitor | Mouse Model | Outcome Measure | Effect | Reference |

| Genz-682452 | CBE-induced | Gliosis | Reduced | [3] |

| Ataxia | Reduced severity | [3] | ||

| 4L;C* | Lifespan | ~30% increase | [3] | |

| Paresis | Reduced | [3] | ||

| GZ-161 | K14 nGD | Lifespan | Significant increase | [10] |

| CNS Pathology | Reduced | [10] |

nGD: neuronopathic Gaucher disease.

Table 3: Clinical Trial Data for Venglustat in Adult Gaucher Disease Type 3 Patients (LEAP Trial)

| Analyte | Compartment | Median % Reduction (after 1 year) | Reference |

| Glucosylceramide | Plasma | 78% | [11][12] |

| CSF | 81% | [11][12] | |

| Glucosylsphingosine | Plasma | 56% | [11][12] |

| CSF | 70% | [11][12] |

Signaling Pathways and Experimental Workflows

Pathophysiological Pathway in Gaucher Disease and Mechanism of GCS Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Venglustat + Cerezyme for Gaucher Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. CNS-accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acelinktherapeutics.com [acelinktherapeutics.com]

- 10. Systemic Delivery of a Glucosylceramide Synthase Inhibitor Reduces CNS Substrates and Increases Lifespan in a Mouse Model of Type 2 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glucosylceramide Synthase Inhibition in Synucleinopathy Research: A Technical Guide

An In-depth Examination of a Promising Therapeutic Strategy for Parkinson's Disease and Related Neurodegenerative Disorders

Introduction

Synucleinopathies, a class of neurodegenerative diseases that includes Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy, are characterized by the pathological accumulation of aggregated α-synuclein protein in the brain.[1][2] A significant genetic risk factor for developing these disorders is mutations in the GBA gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[1][3][4] These mutations lead to reduced GCase activity, resulting in the accumulation of its substrates, glucosylceramide (GlcCer) and glucosylsphingosine (B128621) (GlcSph).[1][3][5] This accumulation is believed to contribute to the pathogenesis of synucleinopathies, possibly by disrupting lysosomal function and promoting α-synuclein aggregation.[3][5]

A promising therapeutic approach, known as substrate reduction therapy, aims to counteract the effects of GCase deficiency by inhibiting Glucosylceramide Synthase (GCS), the enzyme responsible for the synthesis of GlcCer.[1][6] By reducing the production of GlcCer, GCS inhibitors can lower the levels of both GlcCer and GlcSph, thereby alleviating the lipid burden on lysosomes and potentially mitigating the downstream pathological effects, including α-synuclein accumulation.[1][3][7][8]

While the specific compound "Glucosylceramide synthase-IN-3" is not prominently featured in the current body of published research, this guide will provide a comprehensive overview of the role of various brain-penetrant GCS inhibitors in synucleinopathy research, drawing on data from preclinical studies of compounds such as GZ667161, venglustat, and BZ1.

Mechanism of Action of GCS Inhibitors in Synucleinopathies

The primary mechanism of action of GCS inhibitors in the context of synucleinopathies is the reduction of glycosphingolipid substrates that accumulate due to GCase deficiency.[1][3] This is hypothesized to have several beneficial downstream effects:

-

Reduction of α-synuclein Aggregation: Elevated levels of GlcCer and GlcSph have been shown to promote the aggregation of α-synuclein in vitro.[5] By lowering the concentration of these lipids, GCS inhibitors can create a cellular environment that is less conducive to α-synuclein misfolding and aggregation.[1][3]

-

Restoration of Lysosomal Function: The accumulation of glycosphingolipids can impair lysosomal function, a critical cellular process for clearing aggregated proteins like α-synuclein.[3] GCS inhibition may help restore normal lysosomal biology, thereby enhancing the clearance of pathological α-synuclein.[3]

-

Modulation of Cellular Signaling Pathways: GCS inhibition has been shown to impact cellular signaling pathways, such as the AKT-mTOR pathway, which is a key regulator of autophagy.[9] By stimulating autophagy, GCS inhibitors may further promote the degradation of aggregated proteins.[9]

The proposed mechanism is depicted in the following signaling pathway diagram:

Caption: Signaling pathway illustrating the therapeutic rationale for GCS inhibition in GBA-related synucleinopathies.

Quantitative Data from Preclinical Studies

The efficacy of GCS inhibitors in preclinical models of synucleinopathy has been demonstrated through various quantitative measures. The following tables summarize key findings from studies on GZ667161 and venglustat.

Table 1: Effect of GCS Inhibitor GZ667161 in Murine Models of Synucleinopathy

| Model | Treatment | Outcome Measure | Result | Reference |

| GbaD409V/D409V Mice | GZ667161 | CNS Glucosylceramide Levels | Reduced | [1][4] |

| GbaD409V/D409V Mice | GZ667161 | CNS Glucosylsphingosine Levels | Reduced | [1][4] |

| GbaD409V/D409V Mice | GZ667161 | Hippocampal α-synuclein Aggregates | Reduced | [1][4] |

| GbaD409V/D409V Mice | GZ667161 | Memory Deficits | Improved | [1][4] |

| A53T-SNCA Mice | GZ667161 | Membrane-associated α-synuclein | Reduced | [4] |

| A53T-SNCA Mice | GZ667161 | Cognitive Deficits | Ameliorated | [4] |

Table 2: Effect of GCS Inhibitor Venglustat in a GBA-Related Synucleinopathy Model

| Model | Treatment | Outcome Measure | Result | Reference |

| Heterozygous Gba Mouse Model | Venglustat | CNS Glucosylceramide Accumulation | Reduced | [7][8] |

| Heterozygous Gba Mouse Model | Venglustat | CNS Glucosylsphingosine Accumulation | Reduced | [7][8] |

| Heterozygous Gba Mouse Model | Venglustat | Hippocampal α-synuclein Buildup | Slowed | [7][8] |

| Heterozygous Gba Mouse Model | Venglustat | Cognitive Deficits | Improved | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the study of GCS inhibitors for synucleinopathies.

In Vivo Efficacy Studies in Murine Models

-

Animal Models:

-

Gaucher-related synucleinopathy model (e.g., GbaD409V/D409V): These mice harbor a point mutation in the Gba gene, leading to reduced GCase activity and accumulation of its substrates.[1][4]

-

α-synuclein overexpressing model (e.g., A53T-SNCA): These mice overexpress a mutant form of human α-synuclein, leading to its progressive aggregation and motor deficits.[1][4]

-

Heterozygous Gba mouse model: This model more closely replicates the genotype of a typical PD patient with a GBA mutation.[7]

-

-

Drug Administration:

-

The GCS inhibitor (e.g., GZ667161, venglustat) is typically formulated in the animal's diet for prolonged administration.[1]

-

A control group receives a standard diet without the inhibitor.

-

-

Behavioral Analysis:

-

Cognitive function is often assessed using tests such as the novel object recognition test or the Morris water maze to evaluate memory.[1]

-

Motor function can be evaluated using tests like the rotarod or open field test.

-

-

Biochemical and Histological Analysis:

-

At the end of the study, brain tissue is collected for analysis.

-

Levels of GlcCer and GlcSph in the central nervous system (CNS) are quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

The burden of aggregated α-synuclein, ubiquitin, and tau is assessed by immunohistochemistry on brain sections.[1][6] Proteinase K digestion is often used to detect insoluble, aggregated forms of α-synuclein.[6]

-

Levels of membrane-associated and insoluble α-synuclein can be quantified by Western blotting of fractionated brain lysates.

-

In Vitro Studies using Primary Neurons

-

Cell Culture:

-

Primary cortical or dopaminergic neurons are cultured from rodent embryos.

-

-

Induction of α-synuclein Pathology:

-

Pathological α-synuclein aggregation is induced by treating the neuronal cultures with pre-formed fibrils (PFFs) of α-synuclein.[3]

-

-

Pharmacological Treatment:

-

Outcome Measures:

-

The levels of insoluble, phosphorylated α-synuclein (a marker of pathological aggregation) are measured by Western blotting or immunocytochemistry.[3]

-

Lysosomal function can be assessed using fluorescent dyes that measure lysosomal pH or the activity of lysosomal enzymes.[3]

-

Neuronal viability and neurodegeneration are quantified, for example, by counting the number of surviving dopaminergic neurons.[3]

-

The general workflow for preclinical evaluation of a GCS inhibitor is outlined below:

Caption: A generalized experimental workflow for the preclinical assessment of GCS inhibitors for synucleinopathies.

Conclusion

The inhibition of Glucosylceramide Synthase represents a compelling, disease-modifying therapeutic strategy for synucleinopathies, particularly those with a genetic link to GBA mutations. Preclinical studies with various brain-penetrant GCS inhibitors have consistently demonstrated the ability of this approach to reduce the accumulation of glycosphingolipids, mitigate α-synuclein pathology, and improve functional outcomes in relevant animal models. While the specific inhibitor "this compound" remains to be fully characterized in the public domain, the collective body of research on other GCS inhibitors provides a strong rationale for the continued investigation and development of this therapeutic class for Parkinson's disease and related neurodegenerative disorders. Further research will be crucial to translate these promising preclinical findings into effective therapies for patients.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel glucosylceramide synthase inhibitor attenuates alpha synuclein pathology and lysosomal dysfunction in preclinical models of synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Brain Penetrance of Glucosylceramide Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance of Glucosylceramide Synthase (GCS) inhibitors, with a focus on the promising candidate T-036 and related compounds. The development of brain-penetrant GCS inhibitors is a critical strategy for treating the neurological symptoms of lysosomal storage disorders like Gaucher disease.[1][2][3] This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Quantitative Data on Brain Penetrance of GCS Inhibitors

The following tables summarize the available quantitative data for several brain-penetrant GCS inhibitors, providing a comparative overview of their efficacy in reaching the central nervous system (CNS) and exerting their pharmacological effect.

| Compound | Animal Model | Dose | Route of Administration | Key Brain Penetrance/Efficacy Parameter | Reference |

| T-036 | Wild-type Mice | 10 mg/kg | Oral | Reduction of GlcCer in cerebral cortex (maximal effect at 16h) | [4] |

| Wild-type Mice | 30 mg/kg | Oral | Significant reduction of GlcCer in cerebral cortex | [2] | |

| GD Mouse Model | 10 or 30 mg/kg | Oral | Significant reduction of glucosylsphingolipids in the brain | [1] | |

| Mice | 30 mg/kg | Oral | Kpuu,brain = 0.11; Cu,brain = 0.24 µM at 1h | [5] | |

| T-690 | Mice | 30 mg/kg | Oral | Kpuu,brain = 0.26; Cu,brain = 0.21 µM at 1h | [5] |

| Genz-682452 | CBE-induced Mouse Model of Neuronopathic GD | Not Specified | Not Specified | >20% reduction of brain glycolipids | [6] |

| 4L;C* Mouse Model of Neuronopathic GD | Not Specified | Not Specified | >40% reduction of brain substrate levels | [6] |

Kpuu,brain: Unbound brain-to-plasma concentration ratio. A measure of the extent of distribution of the unbound compound between brain and plasma.[7] Cu,brain: Unbound drug concentration in the brain. GlcCer: Glucosylceramide. GD: Gaucher Disease. CBE: Conduritol β epoxide.

Experimental Protocols

This section details a representative experimental protocol for assessing the brain penetrance of a GCS inhibitor in a murine model, based on methodologies reported for T-036.[4]

In Vivo Brain Penetrance and Pharmacodynamic Study in Mice

1. Animal Models and Housing:

-

Male C57BL/6J mice, 8-10 weeks of age, are used.

-

Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.

2. Compound Formulation and Administration:

-

The GCS inhibitor (e.g., T-036) is suspended in a 0.5% (w/v) aqueous solution of methylcellulose (B11928114).

-

The compound is administered orally (p.o.) via gavage at a volume of 10 mL/kg body weight.

-

A vehicle control group receiving only the methylcellulose solution is included in each experiment.

3. Sample Collection:

-

At predetermined time points post-administration (e.g., 1, 2, 4, 8, 16, 24, and 48 hours), animals are anesthetized.

-

Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

-

Following blood collection, animals are euthanized by cervical dislocation.

-

The brain is rapidly excised, and the cerebral cortex is dissected on an ice-cold plate. Brain tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.

4. Sample Preparation and Bioanalysis:

-

Brain Tissue Homogenization: Brain tissue is weighed and homogenized in a suitable buffer to create a 20% (w/v) homogenate.

-

Extraction of Compound and Substrates: The compound of interest and the substrate (e.g., GlcCer) are extracted from plasma and brain homogenate using protein precipitation or liquid-liquid extraction with an appropriate organic solvent. An internal standard is added to correct for extraction efficiency and matrix effects.

-

LC-MS/MS Analysis: The concentrations of the GCS inhibitor and GlcCer in the extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This provides the necessary sensitivity and selectivity for accurate measurement in complex biological matrices.

5. Data Analysis:

-

Brain and plasma concentration-time profiles are generated for the GCS inhibitor.

-

The brain-to-plasma concentration ratio is calculated at each time point.

-

The unbound brain-to-plasma concentration ratio (Kpuu,brain) is determined by correcting the total concentrations for the unbound fractions in brain and plasma, which can be measured using techniques like equilibrium dialysis.

-

The percentage reduction of GlcCer in the brain and plasma is calculated relative to the vehicle-treated control group at each time point to assess the pharmacodynamic effect.

Visualizations

Signaling Pathway of Glucosylceramide Synthase

The following diagram illustrates the central role of Glucosylceramide Synthase (GCS) in the biosynthesis of glycosphingolipids.

Experimental Workflow for Brain Penetrance Assessment

This diagram outlines the key steps in an in vivo study to determine the brain penetrance of a GCS inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Oral Bioavailability of Glucosylceramide Synthase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosylceramide synthase-IN-3 (GCS-IN-3), also identified as compound BZ1, is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS). This technical guide provides a comprehensive overview of the oral bioavailability of GCS-IN-3, consolidating available preclinical data. The document details its pharmacokinetic profile, summarizes quantitative data in structured tables, outlines experimental methodologies from key studies, and presents relevant biological pathways and experimental workflows using standardized diagrams. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development of GCS inhibitors for therapeutic applications, particularly in the context of neurological and lysosomal storage diseases.

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide. Inhibition of GCS is a validated therapeutic strategy for certain lysosomal storage disorders, such as Gaucher disease, by reducing the accumulation of glucosylceramide and its derivatives. This compound (BZ1) has emerged as a significant investigational compound due to its high potency and ability to cross the blood-brain barrier, making it a candidate for neurological conditions where GCS inhibition may be beneficial. Understanding the oral bioavailability of this compound is paramount for its clinical development and for designing effective in vivo studies.

Pharmacokinetic Profile

This compound has been demonstrated to be orally active in preclinical models. Key characteristics that contribute to its oral bioavailability include high permeability and the fact that it is not a substrate for P-glycoprotein (P-gp), a well-known efflux transporter that can limit the absorption of many drugs.

Quantitative Pharmacokinetic Data

While a specific oral bioavailability percentage (F%) for this compound is not publicly available in the primary literature, its oral activity and brain penetration have been established through in vivo efficacy studies. The following table summarizes the key in vitro and in vivo parameters that provide insights into its pharmacokinetic profile.

| Parameter | Value | Species | Assay Type | Reference |

| hGCS IC50 | 16 nM | Human | Enzymatic Assay | |

| Permeability (Papp A->B) | 26.54 x 10-6 cm/s | N/A | Caco-2 Assay | |

| P-gp Substrate | No | N/A | In vitro efflux assay | |

| Dosing Route | Oral Gavage | Mouse | In vivo | |

| Doses Administered | 6, 20, 100 mg/kg | Mouse | In vivo | |

| Effect on Plasma GlcCer | Dose-dependent reduction | Mouse | In vivo | |

| Effect on Brain GlcCer | Significant reduction | Mouse | In vivo |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound.

In Vivo Oral Administration and Tissue Analysis

-

Animal Model: C57BL/6 mice.

-

Formulation: this compound was formulated in 30% Captisol.

-

Administration: The compound was administered as a single dose via oral gavage at 6, 20, or 100 mg/kg.

-

Sample Collection: Plasma and brain tissue were collected at a specified time point post-administration to measure the levels of glucosylceramide (GlcCer).

-

Analytical Method: The concentration of GlcCer in plasma and brain homogenates was determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS), though the specific method is not detailed in the available literature.

Signaling Pathways and Experimental Workflows

Glucosylceramide Synthesis Pathway and Inhibition

The following diagram illustrates the enzymatic reaction catalyzed by Glucosylceramide Synthase (GCS) and the point of inhibition by this compound.

Caption: Inhibition of Glucosylceramide Synthase by GCS-IN-3.

Experimental Workflow for In Vivo Oral Efficacy Study

This diagram outlines the typical workflow for assessing the in vivo efficacy of an orally administered GCS inhibitor.

Caption: In vivo oral efficacy study workflow.

Discussion and Future Directions

The available data strongly indicate that this compound is an orally active compound with favorable permeability characteristics. The in vivo studies demonstrating target engagement in both the periphery and the central nervous system after oral administration underscore its potential as a therapeutic agent. However, the lack of publicly available, quantitative oral bioavailability data (F%) is a significant gap in the current knowledge base. Future studies should aim to determine the absolute oral bioavailability of GCS-IN-3 through intravenous and oral administration pharmacokinetic studies. Furthermore, a more detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profile would be invaluable for its continued development.

Conclusion

This compound is a promising, orally active GCS inhibitor. Its high permeability and lack of P-gp substrate activity are positive indicators for good oral absorption. While definitive quantitative oral bioavailability data remains to be published, the demonstrated in vivo efficacy following oral administration in preclinical models provides a strong rationale for its further investigation and development. This technical guide consolidates the currently available information to aid researchers in their ongoing work with this and similar compounds.

In-Depth Technical Guide: CNS Target Engagement of Glucosylceramide Synthase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[1][2] This initial step is critical for the synthesis of a vast array of complex glycosphingolipids.[2] Inhibition of GCS is a promising therapeutic strategy for diseases characterized by the accumulation of glycosphingolipids, such as Gaucher disease.[3] For neurological applications, brain-penetrant GCS inhibitors are essential to address central nervous system (CNS) pathologies.

This technical guide focuses on Glucosylceramide synthase-IN-3 (also known as compound BZ1), a potent, orally active, and brain-penetrant GCS inhibitor.[4] We will delve into its target engagement in the CNS, presenting quantitative data, detailed experimental protocols for its evaluation, and visual representations of key pathways and workflows.

This compound: Compound Profile

This compound is a small molecule inhibitor of GCS with demonstrated CNS activity. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(4-fluorophenyl)-1,3-benzoxazol-4-yl]carbamate | [5] |

| Molecular Formula | C21H20FN3O3 | [5] |

| Molecular Weight | 381.4 g/mol | [5] |

Quantitative Data on CNS Target Engagement

The efficacy of this compound in engaging its target, GCS, within the CNS has been quantified through in vitro and in vivo studies.

In Vitro Potency

The intrinsic potency of this compound against human GCS was determined using enzymatic assays.

| Parameter | Value | Cell/Enzyme Source |

| IC50 | 16 nM | Human GCS |

In Vivo Efficacy in a Murine Model

Oral administration of this compound to C57BL6 mice resulted in a dose-dependent reduction of Glucosylceramide (GlcCer) in both plasma and brain tissue, demonstrating successful target engagement in the CNS.

| Dose (oral gavage) | Time Point | % Reduction in Plasma GlcCer (C16:0) vs. Vehicle | % Reduction in Brain GlcCer vs. Vehicle |

| 6 mg/kg | 8 hours | Dose-dependent reduction | Not specified |

| 20 mg/kg | 8 hours | Dose-dependent reduction | Not specified |

| 100 mg/kg | 8 hours | ~75% | ~52% |

Pharmacokinetic Properties Supporting CNS Penetration

The ability of this compound to cross the blood-brain barrier is supported by its favorable pharmacokinetic properties.

| Parameter | Value | Significance |

| Permeability (pApp) | 26.54 | High permeability |

| P-glycoprotein (P-gp) Substrate | No | Not subject to efflux from the brain by P-gp |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of target engagement studies. The following sections provide in-depth protocols for key experiments.

In Vitro GCS Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a GCS inhibitor.

Materials:

-

Purified human GCS enzyme

-

Ceramide substrate

-

UDP-glucose

-

Assay buffer (optimized for pH and salt concentration)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

LC-MS/MS system for product quantification

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the GCS enzyme.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the ceramide and UDP-glucose substrates.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a suitable quenching solution.

-

Quantify the amount of GlcCer produced using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO).

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Brain Tissue Homogenization and Lipid Extraction (Folch Method)

This protocol describes the extraction of lipids, including GlcCer, from brain tissue for subsequent analysis.[6]

Materials:

-

Frozen brain tissue

-

Methanol

-

0.9% NaCl solution

-

Homogenizer (e.g., ultra-turrax)

-

Centrifuge

-

Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

-

Weigh the frozen brain tissue (~100 mg).

-

Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 20 mL of solvent per 1 g of tissue.[6]

-

Agitate the homogenate for 15-20 minutes at room temperature.[6]

-

Centrifuge the homogenate to pellet the solid debris and recover the supernatant.

-

Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.[6]

-

Vortex the mixture and centrifuge at a low speed to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.[6]

-

Evaporate the chloroform to dryness under a stream of nitrogen or using a rotary evaporator.[6]

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) in Brain Homogenate

This protocol provides a general framework for the sensitive and specific quantification of GlcCer and its deacylated product, GlcSph, which can serve as a pharmacodynamic biomarker.[7][8]

Materials:

-

Reconstituted brain lipid extract

-

Internal standards (e.g., isotopically labeled GlcCer and GlcSph)

-

LC-MS/MS system equipped with a suitable column (e.g., HILIC for separating isomers)[9]

-

Mobile phases (optimized for the separation of analytes)

Procedure:

-

Add internal standards to the reconstituted lipid extract.

-

Inject the sample onto the LC-MS/MS system.

-

Perform chromatographic separation to resolve GlcCer and GlcSph from their isobaric isomers (e.g., galactosylceramide).[7]

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Generate a calibration curve using known concentrations of GlcCer and GlcSph standards.

-

Calculate the concentration of GlcCer and GlcSph in the brain samples based on the standard curve and normalized to the internal standard.

Visualizations: Pathways and Workflows

Glucosylceramide Synthesis Pathway and Inhibition

Caption: Inhibition of Glucosylceramide Synthesis by GCS-IN-3.

Experimental Workflow for In Vivo CNS Target Engagement

Caption: Workflow for assessing in vivo CNS target engagement.

Conclusion

This compound demonstrates potent inhibition of GCS and significant target engagement in the CNS, as evidenced by the dose-dependent reduction of glucosylceramide in the brains of mice. Its favorable pharmacokinetic profile, including high permeability and lack of P-gp substrate activity, makes it a promising candidate for the development of therapies for neurological disorders associated with glycosphingolipid accumulation. The detailed protocols provided herein offer a robust framework for the continued investigation and characterization of GCS-IN-3 and other novel CNS-penetrant GCS inhibitors.

References

- 1. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]

- 2. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. This compound | C21H20FN3O3 | CID 163196363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. amicusrx.com [amicusrx.com]

- 9. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Cellular Pathways Affected by Glucosylceramide Synthase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosylceramide synthase-IN-3 (GCS-IN-3), also known as benzoxazole (B165842) 1 (BZ1), is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS). GCS is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose to ceramide, the first committed step in this pathway. Inhibition of GCS by GCS-IN-3 presents a compelling therapeutic strategy for diseases characterized by aberrant GSL accumulation or signaling, most notably in synucleinopathies such as Parkinson's disease and in Gaucher's disease. This technical guide provides a comprehensive overview of the cellular pathways modulated by GCS-IN-3, with a focus on its impact on sphingolipid metabolism, lysosomal function, and the attenuation of α-synuclein pathology. This document details quantitative data, experimental protocols, and visual representations of the affected signaling cascades to serve as a valuable resource for researchers in the field.

Introduction to Glucosylceramide Synthase and its Inhibition

Glucosylceramide synthase (GCS), encoded by the UGCG gene, is a key regulatory enzyme in sphingolipid metabolism. It catalyzes the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose. GlcCer is the precursor for the synthesis of a vast array of complex glycosphingolipids, which are integral components of cellular membranes and are involved in a multitude of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function.

Dysregulation of GCS activity and the subsequent alteration in GSL levels are implicated in various pathologies. In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase (GCase) leads to the accumulation of GlcCer. In neurodegenerative diseases such as Parkinson's disease, mutations in the GCase gene (GBA1) are a major genetic risk factor, and the accumulation of GSLs is thought to contribute to α-synuclein aggregation and neuronal toxicity.

GCS-IN-3 (BZ1) is a highly selective inhibitor of human GCS. Its ability to cross the blood-brain barrier makes it a particularly valuable tool for studying and potentially treating neurological disorders. By blocking GCS, GCS-IN-3 effectively reduces the production of GlcCer and downstream GSLs, thereby alleviating the pathological consequences of their accumulation.

Quantitative Data on this compound (BZ1)

The following tables summarize the available quantitative data for GCS-IN-3 (BZ1), providing key metrics for its inhibitory potency and cellular activity.

| Parameter | Value | Species | Reference |

| IC50 (human GCS) | 16 nM | Human | [1] |

| Cellular IC50 | 94 nM | Human (fibroblasts) | |

| Cellular IC50 | 160 nM | Mouse (fibroblasts) | |

| Cellular IC50 | 20 nM | Primary Neurons |

Table 1: In vitro and cellular inhibitory potency of this compound (BZ1).

| Dosage | Reduction in Plasma GlcCer C16:0 | Reduction in Brain GlcCer | Animal Model | Duration | Reference |

| 6 mg/kg | Dose-dependent reduction | Significant reduction to ~48% of vehicle | C57BL6 mice (male, 8 weeks) | Single dose (8 hours) | |

| 20 mg/kg | Dose-dependent reduction | Significant reduction to ~48% of vehicle | C57BL6 mice (male, 8 weeks) | Single dose (8 hours) | |

| 100 mg/kg | ~75% reduction | Significant reduction to ~48% of vehicle | C57BL6 mice (male, 8 weeks) | Single dose (8 hours) | |

| 6, 20, or 100 mg/kg/day | Greater reductions in GlcCer | Not specified | C57BL6 mice | 4 days |

Table 2: In vivo efficacy of this compound (BZ1) in mice.

Core Cellular Pathways Modulated by GCS-IN-3

Sphingolipid Metabolism

The primary and most direct effect of GCS-IN-3 is the alteration of sphingolipid metabolism. By inhibiting GCS, the conversion of ceramide to glucosylceramide is blocked. This leads to a decrease in the cellular pool of GlcCer and all downstream complex GSLs. Concurrently, this can lead to an accumulation of the substrate, ceramide. Ceramide is a bioactive lipid that can trigger various cellular responses, including apoptosis and cell cycle arrest. The rebalancing of the "sphingolipid rheostat" away from pro-survival GSLs and towards pro-death ceramides (B1148491) is a key mechanism of action for GCS inhibitors.

Caption: Inhibition of GCS by GCS-IN-3 alters sphingolipid metabolism.

Lysosomal Function and Autophagy

A key pathological feature in synucleinopathies is lysosomal dysfunction. The accumulation of GSLs within lysosomes impairs their function, leading to a deficit in the degradation of cellular waste, including aggregated α-synuclein. GCS-IN-3 has been shown to rescue lysosomal deficits.[2] By reducing the synthesis of GSLs, GCS-IN-3 alleviates the substrate burden on lysosomes, thereby restoring their normal function. This restoration of lysosomal health is critical for cellular homeostasis and the clearance of pathogenic protein aggregates. While not directly demonstrated for BZ1, inhibition of GCS by other small molecules has been shown to stimulate autophagy flux by inhibiting the AKT-mTOR signaling pathway.[3]

Caption: GCS-IN-3 restores lysosomal function and reduces α-synuclein pathology.

Apoptosis and Cell Cycle

While the primary focus of research on GCS-IN-3 (BZ1) has been on its neuroprotective effects, the broader class of GCS inhibitors is known to impact cell proliferation and survival. Inhibition of GCS and the subsequent accumulation of ceramide can induce apoptosis. Ceramide acts as a second messenger in apoptotic signaling pathways, leading to the activation of caspases and ultimately, programmed cell death. This pro-apoptotic effect is of significant interest in oncology, where GCS overexpression is often associated with multidrug resistance.

Furthermore, GCS inhibition has been shown to cause cell cycle arrest, typically at the G1/S and G2/M transitions.[4] This effect is also linked to the accumulation of ceramide and the subsequent modulation of key cell cycle regulators.

Detailed Experimental Protocols

The following are representative protocols for key experiments to assess the effects of GCS-IN-3. These are based on standard methodologies and should be optimized for specific cell types and experimental conditions.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is a representative method for measuring GCS activity in cell lysates.

Materials:

-

Cells of interest treated with GCS-IN-3 or vehicle control.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA Protein Assay Kit.

-

Fluorescent ceramide substrate (e.g., NBD-C6-ceramide).

-

UDP-glucose.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 4 mM MgCl2).

-

Lipid extraction solvents (e.g., chloroform:methanol mixture).

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

Procedure:

-

Cell Lysis: Treat cells with desired concentrations of GCS-IN-3 for the appropriate duration. Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Enzymatic Reaction: In a microcentrifuge tube, combine a standardized amount of protein lysate with the reaction buffer containing the fluorescent ceramide substrate and UDP-glucose.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Lipid Extraction: Stop the reaction and extract the lipids using a chloroform:methanol solvent system.

-

HPLC Analysis: Analyze the extracted lipids by HPLC to separate and quantify the fluorescently labeled glucosylceramide product.

-

Data Analysis: Calculate the GCS activity as the amount of product formed per unit of time per milligram of protein.

Western Blot Analysis for α-Synuclein and Lysosomal Markers

This protocol outlines the steps for assessing changes in protein levels of total and phosphorylated α-synuclein, as well as lysosomal markers.

Materials:

-

Primary neuronal cultures or cell lines treated with GCS-IN-3.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-α-synuclein, anti-phospho-S129-α-synuclein, anti-LAMP1, anti-Cathepsin D).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Prepare cell lysates as described in the GCS activity assay protocol.

-

Protein Quantification: Normalize protein concentrations of all samples.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay

This protocol describes a method to assess the effect of GCS-IN-3 on cell viability.

Materials:

-

Cells of interest.

-

96-well cell culture plates.

-

GCS-IN-3 stock solution.

-

Cell culture medium.

-

MTT or WST-1 reagent.

-

Solubilization solution (for MTT).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of GCS-IN-3 for the desired time period (e.g., 24, 48, 72 hours).

-

Viability Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental and Logical Workflow Diagrams

Caption: General experimental workflow for studying the effects of GCS-IN-3.

Conclusion

This compound (BZ1) is a powerful research tool and a promising therapeutic candidate for a range of diseases linked to glycosphingolipid dysregulation. Its ability to potently and selectively inhibit GCS allows for the precise modulation of key cellular pathways, including sphingolipid metabolism, lysosomal function, and cell fate decisions. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the mechanisms of action of GCS-IN-3 and to explore its therapeutic potential in various disease models. Further investigation into the broader cellular effects of this inhibitor will undoubtedly provide deeper insights into the intricate roles of glycosphingolipids in health and disease.

References

In Silico Modeling of Glucosylceramide Synthase-IN-3 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Glucosylceramide synthase-IN-3 (GCS-IN-3) to its target, Glucosylceramide synthase (GCS). GCS is a critical enzyme in sphingolipid metabolism and a promising therapeutic target for various diseases, including lysosomal storage disorders and certain cancers.[1][2] Understanding the molecular interactions between GCS and its inhibitors through in silico modeling is paramount for the rational design of novel and more potent therapeutic agents.

Introduction to Glucosylceramide Synthase and its Inhibition

Glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase, is a key enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide.[3][4] This process is integral to various cellular functions, including signal transduction, membrane integrity, and cell proliferation.[3][4] Dysregulation of GCS activity has been implicated in several pathologies. For instance, the accumulation of glucosylceramide-derived products is a hallmark of Gaucher and Niemann-Pick type C diseases.[1] Furthermore, GCS plays a role in cancer drug resistance by converting pro-apoptotic ceramide into glucosylceramide.[3]

Inhibition of GCS is a validated therapeutic strategy. Miglustat, a GCS inhibitor, is an approved treatment for certain lysosomal storage diseases.[1] this compound (also known as BZ1) is a potent, brain-penetrant, and orally active inhibitor of human GCS with an IC50 value of 16 nM, making it a significant compound for research in Gaucher's disease.[5][6] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools to elucidate the binding mechanisms of inhibitors like GCS-IN-3 at an atomic level.[1][7][8]

Signaling Pathways Involving Glucosylceramide Synthase

GCS is a central node in sphingolipid metabolism, influencing the balance between pro-apoptotic ceramide and various downstream glycosphingolipids that can promote cell proliferation and survival.[9] The metabolic activity of GCS can impact cellular signaling pathways, such as the Bcl-2/Bax pathway, which is involved in the regulation of apoptosis.[10] By catalyzing the glycosylation of ceramide, GCS reduces the cellular levels of this tumor-suppressive lipid.[11]

In Silico Modeling Workflow

The in silico investigation of GCS-IN-3 binding follows a multi-step computational workflow. This process typically starts with preparing the protein and ligand structures, followed by molecular docking to predict the binding pose, and is often concluded with molecular dynamics simulations to assess the stability of the complex.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in silico experiments. The following protocols are based on established practices for studying enzyme-inhibitor interactions.[1][12]

Protein and Ligand Preparation

-

Protein Preparation : The GCS structure is prepared using the Protein Preparation Wizard in software like Maestro (Schrödinger).[1][12] This typically involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and performing a restrained energy minimization.

-

Ligand Structure Acquisition : The 2D structure of this compound can be retrieved from the PubChem database (CID 163196363).

-

Ligand Preparation : The ligand is prepared using tools like LigPrep (Schrödinger). This process generates various tautomers, stereoisomers, and protonation states at a physiological pH range and subsequently minimizes the energy of the ligand structure.

Molecular Docking

-

Receptor Grid Generation : A receptor grid is generated around the active site of GCS. The active site can be defined based on the location of known substrates (ceramide and UDP-glucose) or residues identified in previous studies, such as His193, Asp236, and Glu235.[12][13]

-

Induced Fit Docking (IFD) : To account for the flexibility of the protein's active site upon ligand binding, an induced-fit docking protocol is employed.[1][12] This method allows for both the ligand and the protein to adjust their conformations to find the optimal binding pose. The docking process generates multiple binding poses, which are then scored based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations

-

System Setup : The top-scoring docked complex of GCS and GCS-IN-3 is selected for MD simulations. The complex is placed in a simulated membrane environment (e.g., a POPC lipid bilayer) and solvated with a suitable water model (e.g., TIP3P).[12] Ions are added to neutralize the system.

-

Simulation Protocol : MD simulations are performed using software like GROMACS with a force field such as CHARMM36m.[12] The simulation typically involves an initial energy minimization, followed by a series of equilibration steps with restraints on the protein and ligand heavy atoms, which are gradually released. The production run is then carried out for a duration sufficient to observe the stability of the complex (e.g., 500 ns or more).[7]

-

Trajectory Analysis : The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated for the protein backbone and the ligand.

Binding Free Energy Calculation

-

MM-GBSA Analysis : The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method can be used to estimate the binding free energy (ΔG_bind) of the GCS-IN-3 complex.[1] This calculation is performed on snapshots extracted from the stable portion of the MD simulation trajectory.

Quantitative Data Summary

The following tables summarize key quantitative data for GCS inhibitors, providing a basis for comparison.

Table 1: Inhibitory Potency of Selected GCS Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

| This compound (BZ1) | Human GCS | 16 | Biochemical Assay |

| This compound (BZ1) | Human Fibroblasts | 94 | Cellular Assay |

| This compound (BZ1) | Mouse Fibroblasts | 160 | Cellular Assay |

| Miglustat | GCS | ~50,000 | Biochemical Assay |

| AMP-DNM | GCS | ~200 | Cellular Assay |

Table 2: In Silico Binding Analysis of GCS Inhibitors

| Compound | Docking Score (arbitrary units) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues |

| Miglustat | -7.349 | Not Reported | Arg280, Trp276, Glu291, Glu295 |

| Dapagliflozin | Not Reported | Not Reported | Not Reported |

| GCS-IN-3 | To be determined | To be determined | To be determined |

Data for Miglustat sourced from[1]. Data for GCS-IN-3 would be generated through the described in silico workflow.

Conclusion

In silico modeling provides a powerful and cost-effective approach to understanding the binding of inhibitors to Glucosylceramide synthase. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations and binding free energy calculations, offer a comprehensive framework for investigating the molecular basis of GCS-IN-3's high potency. The insights gained from such studies are invaluable for the structure-based design of next-generation GCS inhibitors with improved efficacy and selectivity for the treatment of associated diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. mybiosource.com [mybiosource.com]

- 7. researchgate.net [researchgate.net]